5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as sodium nitrite, to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde largely depends on its application. In biological systems, the triazole ring can interact with various enzymes and proteins, inhibiting their function. This interaction often involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting the enzyme’s activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromophenyl)-1H-tetrazole
- 2-Bromo-1-(2-bromophenyl)ethan-1-one
- 4-Bromophenylacetic acid
Uniqueness
5-(2-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of both the triazole ring and the aldehyde group. This combination allows for a wide range of chemical modifications and applications. The bromine atom on the phenyl ring also provides a handle for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI Key |
HJALOACAPUNHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C=O)Br |
Origin of Product |
United States |
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